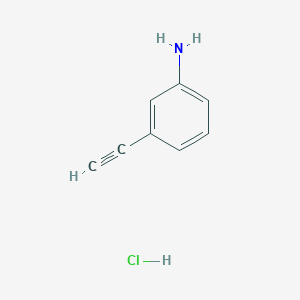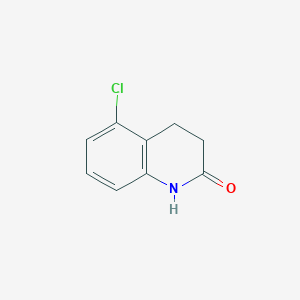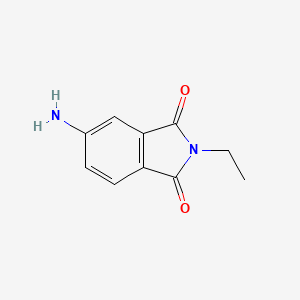
2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile
Vue d'ensemble
Description
Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a related compound . It’s important to note that the structure and properties of a compound can significantly change with even small modifications to the molecular structure.
Synthesis Analysis
A synthesis method for a related compound, dihydro-2H-pyran-4(3H)-one, has been documented . The process involves the reaction of dihydro-2H-pyran-4(3H)-one with tert-butyl tert-butyl hydrazinecarboxylate in the presence of AcOH and NaBH 3 CN .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. For example, 3,4-Dihydro-2H-pyran has the chemical formula C5H8O . The structure of a compound can be visualized using various spectroscopic techniques .Chemical Reactions Analysis
3,4-Dihydro-2H-pyran can be used as a reactant to synthesize various compounds . For example, it can be used to produce tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, density, and refractive index. For instance, 3,4-Dihydro-2H-pyran has a molecular weight of 84.12, a boiling point of 86 °C, a melting point of -70 °C, a density of 0.922 g/mL at 25 °C, and a refractive index of 1.440 .Applications De Recherche Scientifique
Diastereoselective Synthesis
An efficient synthetic method has been developed for preparing fused 2,3-dihydrofuran derivatives utilizing pyridinium ylide in a sequential one-pot, two-step tandem reaction. This process, involving pyridine, aromatic aldehyde, dimedone, or 4-hydroxycoumarin, and alpha-phenacyl bromide or p-nitrobenzyl bromide with triethylamine as a catalyst, yields trans isomers of 2,3-dihydrofurans as demonstrated through (1)H NMR spectroscopy and single-crystal analysis (Qifang Wang, Hong Hou, L. Hui, Chaoguo Yan, 2009).
Cyclization Reactions
Cyclopropylideneacetic acids (or esters) when mixed with CuBr(2) (or CuI/I(2)) in aqueous acetonitrile afford 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones with moderate to good yields. The reaction's selectivity significantly depends on the temperature (Xian Huang, Hongwei Zhou, 2002).
Three-Component Condensation
A library of trans-4,5-dihydrofuran-3-carbonitriles was synthesized via a three-component reaction involving β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes. This one-pot transformation, which proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization, efficiently generates two C-C and one C-O bond (M. Demidov, V. Osyanin, D. Osipov, Y. Klimochkin, 2021).
Singlet Oxygen Reaction
The interaction between 4-methyl-1,3-dihydro-..gamma..-pyran and singlet molecular oxygen results in both a dioxetane and an allylic hydroperoxide, each transforming into a stable product under vapor chromatography conditions. The reaction's product composition and the solvent's influence on the ratio of the products highlight the detailed mechanism of singlet oxygen attack on this enol ether (A. Frimer, P. Bartlett, A. F. Boschung, J. G. Jewett, 1977).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(oxan-4-ylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h1H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITDIIYCZBJKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600275 | |
| Record name | (Oxan-4-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile | |
CAS RN |
204651-40-1 | |
| Record name | (Oxan-4-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















